2-[3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole
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Overview
Description
2-[3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes bromophenyl, chloro-pyrazolyl, methoxyphenyl, and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the bromophenyl and chloro-pyrazolyl groups, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include brominating agents, chlorinating agents, and thiazole-forming reagents. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the product’s consistency and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas or metal hydrides.
Substitution: The bromophenyl and chloro-pyrazolyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydroxide or halogenating agents are employed under specific conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound.
Scientific Research Applications
2-[3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It is employed in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the context of its application, such as its role in inhibiting or activating certain biochemical pathways.
Properties
Molecular Formula |
C25H16Br2ClN3OS |
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Molecular Weight |
601.7 g/mol |
IUPAC Name |
2-[3,5-bis(3-bromophenyl)-4-chloropyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C25H16Br2ClN3OS/c1-32-20-10-8-15(9-11-20)21-14-33-25(29-21)31-24(17-5-3-7-19(27)13-17)22(28)23(30-31)16-4-2-6-18(26)12-16/h2-14H,1H3 |
InChI Key |
ZIEFJYOXBNMXIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C(=N3)C4=CC(=CC=C4)Br)Cl)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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